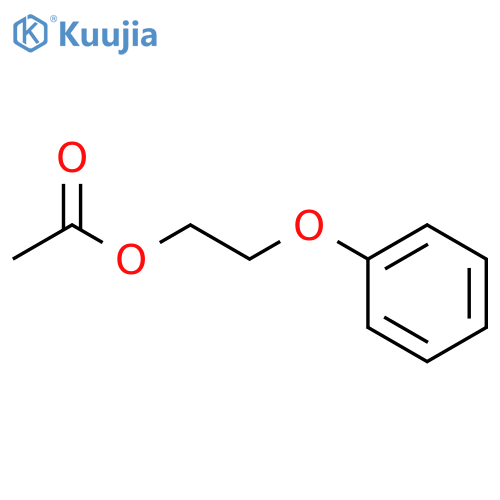Cas no 6192-44-5 (2-Phenoxyethyl acetate)

2-Phenoxyethyl acetate structure
商品名:2-Phenoxyethyl acetate
2-Phenoxyethyl acetate 化学的及び物理的性質
名前と識別子
-
- 2-Phenoxyethyl acetate
- Acetic acid 2-phenoxyethyl ester
- Ethylene Glycol Monophenyl Ether Acetate
- 2-Phenoxyethanol acetate
- Phenoxyethyl acetate
- beta-Phenoxyethyl acetate
- ETHANOL, 2-PHENOXY-, ACETATE
- Ethylene glycol phenyl ether acetate
- 2-Phenoxyethylester kyseliny octove
- GCC4DJI6TL
- 2-Phenoxyethylester kyseliny octove [Czech]
- WHFKYDMBUMLWDA-UHFFFAOYSA-N
- Aceticacidphenoxyethylester
- WLN: 1VO2OR
- A0935
- 6192-44-5
- acetic acid 2-phenoxy-ethyl ester
- ACETICACID2-PHENOXYETHYLESTER
- Q27279032
- 2-PHENOXYETHANOL ACETATE [MI]
- SCHEMBL144171
- .BETA.-PHENOXYETHYL ACETATE
- NSC-6554
- UNII-GCC4DJI6TL
- 4-06-00-00575 (Beilstein Handbook Reference)
- 1-ACETOXY-2-PHENOXYETHANE
- AI3-02145
- H10047
- MFCD00059336
- FT-0613282
- AKOS006229952
- NSC6554
- Acetic acid .beta.-phenoxyethyl ester
- DTXSID30863706
- NSC 6554
- GS-6870
- BRN 2050426
- CS-W017210
- DTXCID20812288
-
- MDL: MFCD00059336
- インチ: 1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
- InChIKey: WHFKYDMBUMLWDA-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])OC(C([H])([H])[H])=O
- BRN: 2050426
計算された属性
- せいみつぶんしりょう: 180.07900
- どういたいしつりょう: 180.078644
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1,11 g/cm3
- ゆうかいてん: No data available
- ふってん: 273.02°C (rough estimate)
- フラッシュポイント: 141°C
- 屈折率: 1.5060-1.5100
- PSA: 35.53000
- LogP: 1.62850
- ようかいせい: アルコール/エーテルに可溶
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-Phenoxyethyl acetate セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H303
- 警告文: P312
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:KM0525000
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenoxyethyl acetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
2-Phenoxyethyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037937-1kg |
2-Phenoxyethyl acetate |
6192-44-5 | 98% | 1kg |
¥537.00 | 2024-05-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026966-500g |
2-Phenoxyethyl acetate |
6192-44-5 | 99% | 500g |
¥272 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0935-25G |
2-Phenoxyethyl Acetate |
6192-44-5 | >99.0%(GC) | 25g |
¥190.00 | 2024-04-16 | |
| TRC | P318553-2.5g |
2-Phenoxyethyl Acetate |
6192-44-5 | 2.5g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026966-25g |
2-Phenoxyethyl acetate |
6192-44-5 | 99% | 25g |
¥29 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82520-500g |
2-Phenoxyethyl acetate |
6192-44-5 | 500g |
¥2088.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864353-500g |
2-Phenoxyethyl Acetate |
6192-44-5 | ≥99.0%(GC) | 500g |
¥2,450.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0935-25g |
2-Phenoxyethyl acetate |
6192-44-5 | 99.0%(GC) | 25g |
¥315.0 | 2022-05-30 | |
| Aaron | AR003OBM-500g |
2-Phenoxyethyl Acetate |
6192-44-5 | 97% | 500g |
$41.00 | 2025-01-22 | |
| 1PlusChem | 1P003O3A-25g |
2-Phenoxyethyl acetate |
6192-44-5 | 98% | 25g |
$5.00 | 2025-02-20 |
2-Phenoxyethyl acetate 関連文献
-
1. 497. Studies in pyrolysis. Part X. Model systems for the pyrolysis of poly(ethylene terephthalate) : 2-hydroxyethyl benzoate and related substancesH. V. R. Iengar,P. D. Ritchie J. Chem. Soc. 1957 2556
6192-44-5 (2-Phenoxyethyl acetate) 関連製品
- 2555-49-9(Ethyl phenoxyacetate)
- 18598-23-7(Acetic acid,2-(4-methoxyphenoxy)-, ethyl ester)
- 20872-28-0(Ethyl 2-(4-hydroxyphenoxy)acetate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6192-44-5)2-Phenoxyethyl Acetate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ